molecular formula C11H16ClN B13482314 N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13482314
M. Wt: 197.70 g/mol
InChI Key: LXOISAZHBJNWNO-UHFFFAOYSA-N
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Description

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the desired indole derivative in moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques would be a plausible approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific conditions such as controlled temperatures, solvents, and catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-amine: This compound shares a similar indane backbone but lacks the dimethyl substitution.

    6-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a single methyl group substitution.

Uniqueness

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-3-4-9-5-6-11(12-2)10(9)7-8;/h3-4,7,11-12H,5-6H2,1-2H3;1H

InChI Key

LXOISAZHBJNWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NC)C=C1.Cl

Origin of Product

United States

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